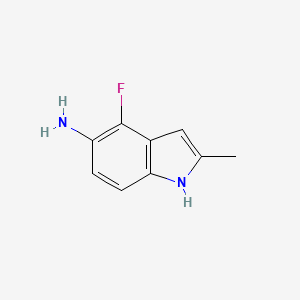
4-Fluoro-2-methyl-1H-indol-5-amine
Numéro de catalogue B1387644
Poids moléculaire: 164.18 g/mol
Clé InChI: OLSQELJCNPMVRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07371765B2
Procedure details


4-Fluoro-2-methyl-5-phthalimidoindole (1.2, 4 mmol) was dissolved in methanol (30 ml). Hydrazine monohydrate (260 μl, 5.3 mmol) was added and the reaction mixture was stirred at ambient temperature for 2 hours. The solvent was evaporated off and the residue taken up in methylene chloride. The phthalhydrazide by-product was removed by filtration and the filtrate purified by flash chromatography 0.5% methanol in methylene chloride. Evaporation of the solvent gave a white solid which contained traces of phthalhydrazide. Further purification was done by dissolving it in ethyl acetate, washing the organic phase with NaOH 2N and brine, drying over MgSO4. Rotary evaporation of the solvent gave 5-amino-4-fluoro-2-methylindole (500 mg, 76%).
Name
4-Fluoro-2-methyl-5-phthalimidoindole
Quantity
4 mmol
Type
reactant
Reaction Step One




Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([N:11]2C(=O)C3=CC=CC=C3C2=O)=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([CH3:22])[NH:6]2.O.NN.C(NN)(=O)C1C(=CC=CC=1)C(NN)=O>CO>[NH2:11][C:10]1[C:2]([F:1])=[C:3]2[C:7](=[CH:8][CH:9]=1)[NH:6][C:5]([CH3:22])=[CH:4]2 |f:1.2|
|
Inputs


Step One
|
Name
|
4-Fluoro-2-methyl-5-phthalimidoindole
|
|
Quantity
|
4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C2C=C(NC2=CC=C1N1C(C=2C(C1=O)=CC=CC2)=O)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
260 μL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(C(=O)NN)=CC=CC1)(=O)NN
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at ambient temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phthalhydrazide by-product was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate purified by flash chromatography 0.5% methanol in methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a white solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Further purification
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving it in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washing the organic phase with NaOH 2N and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Rotary evaporation of the solvent
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=C2C=C(NC2=CC1)C)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 500 mg | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
